オロキシンA

概要

説明

科学的研究の応用

Oroxylin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a lead compound for drug development . In biology and medicine, Oroxylin A is researched for its anti-inflammatory, antioxidant, and anticancer effects . It has shown promise in treating various chronic diseases and is being explored as a potential therapeutic agent .

作用機序

オロキシリンAの作用機序は、複数のシグナル伝達経路と分子標的の調節に関与しています . NF-κB、MAPK、ERK1/2、Wnt/β-カテニン、PTEN/PI3K/Aktなどの経路、TNF-α、TGF-β、MMP、VEGF、インターロイキン、Bcl-2、カスパーゼ、HIF-1α、EMTタンパク質、Nrf-2などのシグナル伝達分子に影響を与えます . これらの経路は、慢性疾患の分子メカニズムに重要な役割を果たしており、オロキシリンAを潜在的な治療薬にしています .

類似化合物の比較

オロキシリンAは、バイカレイン、ウォゴニン、クリシンなどの他のフラボノイドに似ています . しかし、その独特の化学構造と示す特有の薬理作用により、ユニークです . 他のフラボノイドとは異なり、オロキシリンAは正常細胞と悪性細胞の間で強い選択性を示し、毒性プロファイルが低くなっています .

類似化合物のリスト:- バイカレイン

- ウォゴニン

- クリシン

生化学分析

Biochemical Properties

Oroxylin A interacts with a variety of enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Cellular Effects

Oroxylin A has been shown to have significant effects on various types of cells and cellular processes. It demonstrates antiproliferative, anti-inflammatory, and proapoptotic effects, restricting also the spread of cancer cells to distant organs . It also sensitizes leukemia cells to TNFα and markedly enhances TNFα-induced growth inhibition and differentiation of acute myelogenous leukemia (AML) cells .

Molecular Mechanism

At the molecular level, Oroxylin A exerts its effects through a variety of mechanisms. It has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also inhibits the activation of nuclear factor κB (NF-κB) and the DNA binding activity by TNFα .

Temporal Effects in Laboratory Settings

Oroxylin A has been shown to promote proliferation and suppress apoptosis in a dose-dependent and time-dependent manner . It also inhibits the growth of transplanted human breast tumors associated with glycolytic suppression .

Dosage Effects in Animal Models

In animal models, Oroxylin A has been shown to improve ADD and ADHD-like behaviors by impacting dopamine uptake in the brain . In addition, high-fat diet increased the incidence of colon cancer and accelerated tumor development. Importantly, besides the growth inhibitory effects on colon cancer xenograft, Oroxylin A prevented carcinogenesis and delayed progress of primary colon cancer as well .

Metabolic Pathways

Oroxylin A is involved in several metabolic pathways. It modulates the important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Transport and Distribution

While specific transporters or binding proteins for Oroxylin A have not been identified, it has been shown to inhibit the activation of NF-κB and the DNA binding activity by TNFα, suggesting that it may interact with these proteins .

Subcellular Localization

Oroxylin A has been shown to induce p53 mitochondrial translocation and inhibit SOD2 activity . This suggests that Oroxylin A may be localized to the mitochondria in cells, where it can exert its effects.

準備方法

化学反応の分析

反応の種類: オロキシリンAは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物を改変して治療特性を向上させたり、さまざまな条件下での挙動を調べたりするために不可欠です。

一般的な試薬と条件: オロキシリンAを含む反応で使用される一般的な試薬には、エステル化のための酸、酸化反応のための酸化剤、還元反応のための還元剤などがあります . これらの反応の条件は、目的とする結果に応じて異なりますが、通常、制御された温度とpHレベルが含まれます .

主な生成物: オロキシリンAの反応から生成される主な生成物には、オロキシリンA-7-O-グルクロニドなどの誘導体があります . これらの誘導体は、元の化合物と比較して生物活性が向上しているため、しばしば研究されています .

科学研究の応用

オロキシリンAは、化学、生物学、医学、および産業など、幅広い科学研究の応用があります . 化学では、その独特の化学的特性と創薬におけるリード化合物としての可能性が研究されています . 生物学および医学では、オロキシリンAの抗炎症作用、抗酸化作用、抗がん作用が研究されています . さまざまな慢性疾患の治療に有望であることが示されており、潜在的な治療薬として検討されています .

類似化合物との比較

Oroxylin A is similar to other flavonoids such as baicalein, wogonin, and chrysin . it is unique due to its specific chemical structure and the distinct pharmacological properties it exhibits . Unlike other flavonoids, Oroxylin A has shown strong selectivity between normal and malignant cells and has a low toxicity profile .

List of Similar Compounds:- Baicalein

- Wogonin

- Chrysin

These compounds share structural similarities with Oroxylin A but differ in their specific biological activities and therapeutic potentials .

特性

IUPAC Name |

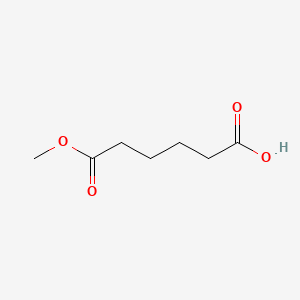

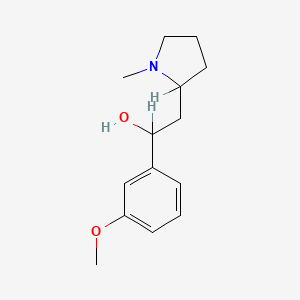

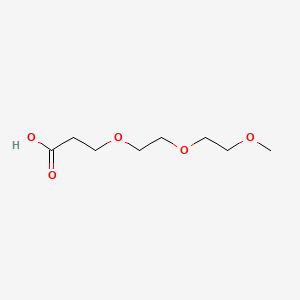

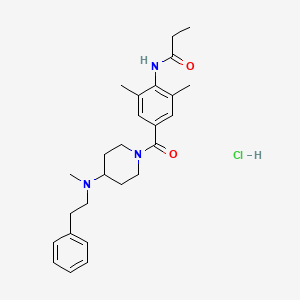

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOJGSWUMISDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197375 | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-11-5 | |

| Record name | Oroxylin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-6-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXYLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。